5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine
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Overview
Description
5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of bromine, chlorine, methoxy, and methylthio substituents on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxide or sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine: Lacks the methoxy group.
5-Bromo-4-methoxy-2-(methylthio)pyrimidine: Lacks the chlorine group
Uniqueness
5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine is unique due to the combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6BrClN2OS |
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Molecular Weight |
269.55 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-methoxy-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H6BrClN2OS/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 |
InChI Key |
VXNOBUUGBPTLAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)SC)Cl)Br |
Origin of Product |
United States |
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